molecular formula C6H5FN2O2 B100081 2-Fluoro-5-methyl-3-nitropyridine CAS No. 19346-44-2

2-Fluoro-5-methyl-3-nitropyridine

Cat. No.: B100081
CAS No.: 19346-44-2
M. Wt: 156.11 g/mol
InChI Key: MASVTBZQAKGYJA-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-nitropyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-3-nitropyridine typically involves the fluorination of 5-methyl-3-nitropyridine. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a nitro group is replaced by a fluorine atom. This reaction can be carried out using reagents such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of 5-methylpyridine followed by fluorination. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Fluoro-5-methyl-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-Fluoro-5-carboxy-3-nitropyridine.

Scientific Research Applications

2-Fluoro-5-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies and as probes in biochemical assays.

    Medicine: The compound is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-3-nitropyridine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring.

Properties

IUPAC Name

2-fluoro-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASVTBZQAKGYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496865
Record name 2-Fluoro-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19346-44-2
Record name 2-Fluoro-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-methyl-3-nitropyridine
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